![molecular formula C26H24BrN3 B2663119 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline CAS No. 383903-51-3](/img/structure/B2663119.png)
2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Piperidine Derivatives in Drug Design
Piperidines, including 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Alzheimer’s Disease Treatment
N′-(4-benzylpiperidin-1-yl)alkylamine derivatives, which include 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline, have shown potential in the management of Alzheimer’s disease . These compounds have demonstrated their ability to prevent β-sheet aggregation and fibril formation, which are key mechanisms in the development of Alzheimer’s disease .
Neuroprotection
Compounds related to 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline have shown neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .
Inhibition of AChE-Mediated Aβ Fibrillogenesis
These compounds have been shown to inhibit AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site . This could potentially slow the progression of Alzheimer’s disease.
5. Binding to Aβ and Stabilizing α-Helical Content Molecular docking and simulations studies have indicated that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This could potentially slow the progression of Alzheimer’s disease.
Vasodilator Drugs
Ifenprodil, a compound related to 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline, is an active ingredient contained in vasodilator drugs . This suggests potential cardiovascular applications for 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline.
properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3/c27-22-11-12-24-23(18-22)25(21-9-5-2-6-10-21)29-26(28-24)30-15-13-20(14-16-30)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFNUSJZWWHPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.